molecular formula C22H19N3OS B2533996 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide CAS No. 863589-30-4

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

Cat. No.: B2533996
CAS No.: 863589-30-4
M. Wt: 373.47
InChI Key: VTSMUTSRMOQKRD-UHFFFAOYSA-N
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Description

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[5,4-B]pyridine core, which is then functionalized to introduce the phenyl and butanamide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is unique due to its specific combination of the thiazolo[5,4-B]pyridine core and the phenylbutanamide structure.

Properties

IUPAC Name

4-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-20(13-4-9-16-7-2-1-3-8-16)24-18-11-5-10-17(15-18)21-25-19-12-6-14-23-22(19)27-21/h1-3,5-8,10-12,14-15H,4,9,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSMUTSRMOQKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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